molecular formula C₁₅H₂₃NO₅ B1141108 N-Hydroxy-11-azaartemisinin CAS No. 1086409-82-6

N-Hydroxy-11-azaartemisinin

Cat. No. B1141108
M. Wt: 297.35
InChI Key:
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Description

Synthesis Analysis

N-Hydroxy-11-azaartemisinin can be synthesized in a one-pot, two-step sequence from artemisinin with ammonia followed by acid treatment, yielding N-alkylazaartemisinins. This method achieves notable yields and demonstrates the compound's capacity for diverse chemical modifications (Torok & Ziffer, 1995).

Molecular Structure Analysis

The molecular structure of N-Hydroxy-11-azaartemisinin and its cocrystals reveal heterosynthons with short OH–OC H-bonds, indicating a strong interaction between the lactam of 11-azaartemisinin and coformer acid groups. These interactions are crucial for the enhanced solubility of the compound in aqueous solutions (Nisar et al., 2018).

Chemical Reactions and Properties

N-Hydroxy-11-azaartemisinin undergoes various chemical reactions, including base-catalyzed additions to an amide nitrogen of olefins and terminal acetylenes conjugated with electron-withdrawing groups. These reactions have produced compounds with significantly higher antimalarial activity compared to artemisinin, showcasing the chemical versatility and potential therapeutic value of N-Hydroxy-11-azaartemisinin (Mekonnen et al., 2000).

Physical Properties Analysis

The physical properties of N-Hydroxy-11-azaartemisinin cocrystals, such as solubility and stability, are improved through the formation of specific molecular arrangements. The cocrystal formation with acids like DL-mandelic acid demonstrates diastereospecific interactions, enhancing the aqueous solubility of the compound (Nisar et al., 2018).

Chemical Properties Analysis

The introduction of the N-Hydroxy group into 11-azaartemisinin leads to new chemical properties, such as the ability to form stable cocrystals with various coformers. These cocrystals exhibit different polymorphs with distinct stability and solubility characteristics, which are essential for the compound's potential pharmaceutical applications (Nisar et al., 2018).

Scientific Research Applications

  • Antimalarial Activity : Several studies have investigated the antimalarial properties of N-Hydroxy-11-azaartemisinin and its derivatives. Notably, compounds derived from N-Hydroxy-11-azaartemisinin have shown high efficacy against multidrug-resistant Plasmodium yoelii in mice when administered orally (Singh et al., 2014). Moreover, various N-substituted 11-azaartemisinins have demonstrated antimalarial activities comparable or superior to artemisinin against drug-resistant strains of Plasmodium falciparum (Torok et al., 1995).

  • Cocrystal Formation and Solubility : Research has shown that 11-azaartemisinin can form cocrystals with various acids, enhancing its aqueous solubility. This property could be important for pharmaceutical applications, as it can improve the drug's bioavailability (Nisar et al., 2018).

  • Synthesis and Chemical Properties : Studies have focused on synthesizing and understanding the chemical properties of N-Hydroxy-11-azaartemisinin and its derivatives. For instance, efficient synthesis methods for amino- and hydroxy-functionalized 11-azaartemisinins have been developed, providing a basis for further derivative creation (Singh et al., 2008).

  • Activity Against Other Parasites : Beyond antimalarial activity, some studies have explored the effectiveness of 11-azaartemisinin derivatives against other parasites. For example, these compounds have shown activity against Neospora caninum, a parasite causing economically significant diseases in cattle (Harmse et al., 2017).

Future Directions

The future research directions for “N-Hydroxy-11-azaartemisinin” could involve further investigation into its antimalarial properties and potential applications in the treatment of malaria . Additionally, more research is needed to fully understand the compound’s mechanism of action .

properties

IUPAC Name

(1R,4S,5R,8S,9R,12R,13R)-11-hydroxy-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-8-4-5-11-9(2)12(17)16(18)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13,18H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMKGYLLDNUUNG-NNWCWBAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(=O)N([C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301105743
Record name (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301105743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-11-azaartemisinin

CAS RN

1086409-82-6
Record name (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086409-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301105743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
R Harmse, H Ning Wong, F Smit… - Current medicinal …, 2015 - ingentaconnect.com
… Similarly, with hydroxylamine the Nhydroxy-11-azaartemisinin 32 was obtained from … N-hydroxy-11azaartemisinin 33 under standard conditions (Scheme 5) [8,44]. The functionalized …
Number of citations: 19 www.ingentaconnect.com
AS Singh, VP Verma, M Hassam, NN Krishna… - Organic …, 2008 - ACS Publications
… MeOH−CHCl 3 for 1 h at 0 C followed by treatment with SiO 2 /20% H 2 SO 4 in the presence of 2,4-di-tert-butylphenol in CHCl 3 furnished aza derivatives, N-hydroxy-11-azaartemisinin …
Number of citations: 25 pubs.acs.org
C Singh, VP Verma, M Hassam, AS Singh… - Journal of Medicinal …, 2014 - ACS Publications
… N-Hydroxy-11-azaartemisinin 11 and its derivatives 15a–c were prepared according to … di-tert-butylphenol in CHCl 3 furnished N-hydroxy-11-azaartemisinin 11 in 45% yield. Compound …
Number of citations: 28 pubs.acs.org
N Yadav, C Sharma, SK Awasthi - RSC Advances, 2014 - pubs.rsc.org
… Prototypes N-hydroxy-11-azaartemisinin 31 and N-ethanol-11-azaartemisinin 32 have been converted into the corresponding ethers in high yields. …
Number of citations: 46 pubs.rsc.org
SK Sahu, PK Behera, P Choudhury, MC Maity… - RESEARCH JOURN … - researchgate.net
… artemisinin is treated with hydroxylamine in MeOH and CHCl3, followed by treatment with SiO2 and H2SO4 in presence of 2,6-di-tert-butylphenol, afforded Nhydroxy-11-azaartemisinin …
Number of citations: 2 www.researchgate.net
J Li, T Casteels, T Frogne, C Ingvorsen, C Honore… - Cell, 2017 - cell.com
Type 1 diabetes is characterized by the destruction of pancreatic β cells, and generating new insulin-producing cells from other cell types is a major aim of regenerative medicine. One …
Number of citations: 358 www.cell.com
HQ Trinh, TTB Lan, NC Hào - Tạp chí Khoa học Đại học cần Thơ, 2012 - ctujsvn.ctu.edu.vn
… tạo ra sản phẩm là lactam 11-aza mà còn tạo ra sản phẩm là deoxy do làm mất liên kết peroxide và trong môi trường acid nên có xảy ra sự phân cắt tạo N-hydroxy-11-azaartemisinin (B)…
Number of citations: 3 ctujsvn.ctu.edu.vn

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